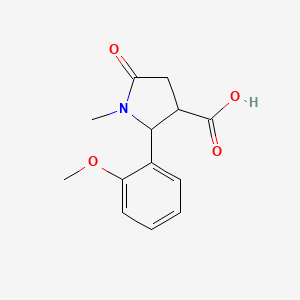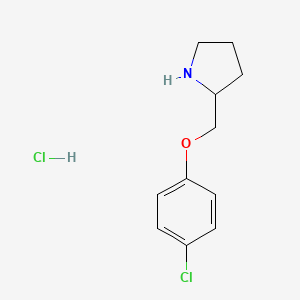
2-((4-Chlorophenoxy)methyl)pyrrolidine hydrochloride
Vue d'ensemble
Description
“2-((4-Chlorophenoxy)methyl)pyrrolidine hydrochloride” is a chemical compound with the molecular formula C11H15Cl2NO and a molecular weight of 248.15 . It is a powder in physical form .
Molecular Structure Analysis
The IUPAC name of this compound is (2S)-2-[(4-chlorophenoxy)methyl]pyrrolidine hydrochloride . The InChI code is 1S/C11H14ClNO.ClH/c12-9-3-5-11(6-4-9)14-8-10-2-1-7-13-10;/h3-6,10,13H,1-2,7-8H2;1H/t10-;/m0./s1 .Physical And Chemical Properties Analysis
The compound is a powder in physical form . It has a molecular weight of 248.15 . The storage temperature is room temperature .Applications De Recherche Scientifique
Proteomics Research
2-((4-Chlorophenoxy)methyl)pyrrolidine hydrochloride: is utilized in proteomics, which is the large-scale study of proteins, particularly their structures and functions. This compound is used for the identification and quantification of proteins and their modifications, understanding the interactions within a proteome, and the analysis of protein folding and other structural properties .
Molecular Weight Determination
The molecular weight of this compound is 248.15 g/mol , which is significant in determining its molar mass for various chemical reactions and interactions in research. Accurate molecular weight is crucial for stoichiometry calculations in synthesis and analytical chemistry .
Chemical Synthesis
This chemical serves as an intermediate in the synthesis of more complex chemical compounds. Its structure allows for reactions that introduce new functional groups or modify existing ones, which is essential in the development of pharmaceuticals and agrochemicals .
Pharmacological Studies
Due to its structural properties, 2-((4-Chlorophenoxy)methyl)pyrrolidine hydrochloride can be used in pharmacological research to study its interaction with biological systems. It may serve as a precursor or a ligand in the synthesis of potential therapeutic agents .
Safety and Handling
Research involving this compound includes studying its safety profile. Handling precautions, storage conditions, and safety measures are analyzed to ensure safe usage in laboratory environments. Its refractive index is n20D 1.53 (predicted), which is relevant for handling and storage .
Biological Activity Screening
The compound’s biological activity is screened in various assays to determine its potential as a bioactive molecule. It may be tested against a panel of enzymes, receptors, or other biological targets to assess its efficacy and selectivity .
Material Science
In material science, 2-((4-Chlorophenoxy)methyl)pyrrolidine hydrochloride might be used in the development of new materials with specific properties. Its chemical structure could contribute to the creation of polymers, coatings, or other materials with desired characteristics .
Safety and Hazards
The compound has been assigned the GHS07 pictogram . The signal word is "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Propriétés
IUPAC Name |
2-[(4-chlorophenoxy)methyl]pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO.ClH/c12-9-3-5-11(6-4-9)14-8-10-2-1-7-13-10;/h3-6,10,13H,1-2,7-8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEWOIWCVUUXSPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)COC2=CC=C(C=C2)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-Chlorophenoxy)methyl)pyrrolidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



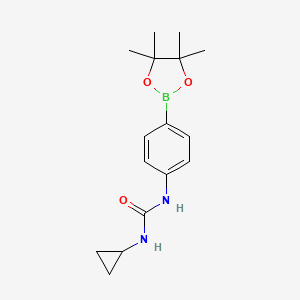
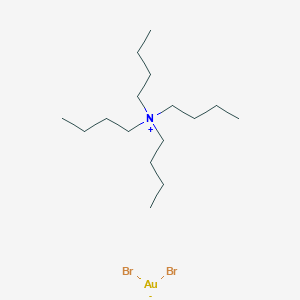
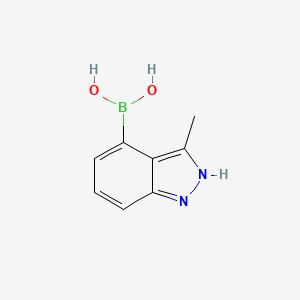
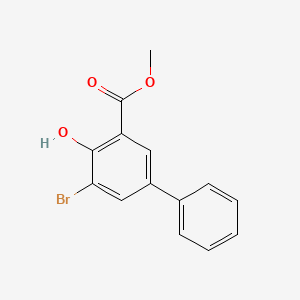
![4-(2-Thienyl)-5,6,8,9-tetrahydro-4H,7H-cyclopenta[4,5]thieno[3,2-f]pyrrolo[1,2-a][1,4]diazepine](/img/structure/B1452264.png)
![2-Chloro-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B1452265.png)
![7-Hydroxy-2,5-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1452267.png)


![4-[2-(3-Methoxyphenoxy)pyrimidin-5-yl]benzoic acid](/img/structure/B1452274.png)
![1-[(4-Isobutylphenyl)sulfonyl]piperidin-4-one](/img/structure/B1452275.png)
![Ethyl 2-amino-5-[(2-chlorophenyl)carbamoyl]-4-methylthiophene-3-carboxylate](/img/structure/B1452276.png)

